1-(2-Fluorophenyl)-4-[(2-methylphenyl)methyl]piperazine
Overview
Description
1-(2-Fluorophenyl)-4-[(2-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-[(2-methylphenyl)methyl]piperazine typically involves the reaction of 1-(2-fluorophenyl)piperazine with 2-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles like hydroxide or amine groups replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-4-[(2-methylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-4-[(2-methylphenyl)methyl]piperazine
- 1-(2-Bromophenyl)-4-[(2-methylphenyl)methyl]piperazine
- 1-(2-Methylphenyl)-4-[(2-methylphenyl)methyl]piperazine
Uniqueness: 1-(2-Fluorophenyl)-4-[(2-methylphenyl)methyl]piperazine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding affinity. The fluorine atom can enhance the compound’s stability and bioavailability compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[(2-methylphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c1-15-6-2-3-7-16(15)14-20-10-12-21(13-11-20)18-9-5-4-8-17(18)19/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBLBHXOIHXLQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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